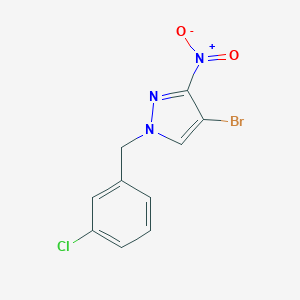
N-(5-chloro-1-naphthoyl)-N'-(3-pyridinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-1-naphthoyl)-N'-(3-pyridinyl)thiourea, commonly known as JWH-015, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and peripheral tissues. JWH-015 has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising therapeutic agent for various conditions.
Wirkmechanismus
JWH-015 exerts its effects by binding to the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. Activation of the CB2 receptor by JWH-015 leads to a decrease in inflammatory cytokines, such as TNF-α and IL-6, and an increase in anti-inflammatory cytokines, such as IL-10. This results in a reduction in inflammation and pain. JWH-015 also has neuroprotective effects, which may be due to its ability to modulate the activity of microglia, the immune cells of the brain.
Biochemical and Physiological Effects:
JWH-015 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species and nitric oxide, which are involved in inflammation and oxidative stress. JWH-015 has also been shown to modulate the activity of various enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in inflammation and pain. In addition, JWH-015 has been shown to modulate the activity of ion channels, such as TRPV1 and TRPA1, which are involved in pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
JWH-015 has several advantages for lab experiments. It is a potent and selective agonist of the CB2 receptor, which allows for the investigation of the role of the CB2 receptor in various physiological and pathological processes. JWH-015 is also stable and has a long half-life, which allows for the investigation of its effects over a prolonged period of time. However, JWH-015 has some limitations for lab experiments. It is a synthetic compound, which may limit its applicability to natural systems. In addition, JWH-015 has not been extensively studied in humans, which limits its potential for clinical translation.
Zukünftige Richtungen
There are several future directions for research on JWH-015. One direction is to investigate its potential as a therapeutic agent for various conditions, such as arthritis, colitis, and neurodegenerative diseases. Another direction is to investigate its potential as a modulator of the immune system, particularly in the context of autoimmune diseases. Further research is also needed to elucidate the mechanisms underlying its neuroprotective effects and to investigate its potential as a treatment for pain and inflammation in the central nervous system. Finally, research is needed to investigate the potential side effects of JWH-015 and to develop safer and more effective synthetic cannabinoids for therapeutic use.
Synthesemethoden
JWH-015 can be synthesized using a multi-step process that involves the reaction of 5-chloro-1-naphthylamine with 3-pyridinecarboxaldehyde to form an intermediate, which is then reacted with thiourea to yield the final product. The synthesis of JWH-015 is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.
Wissenschaftliche Forschungsanwendungen
JWH-015 has been extensively studied for its pharmacological properties and therapeutic potential. It has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis, colitis, and neuroinflammation. JWH-015 has also been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. In addition, JWH-015 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
Molekularformel |
C17H12ClN3OS |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
5-chloro-N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H12ClN3OS/c18-15-8-2-5-12-13(15)6-1-7-14(12)16(22)21-17(23)20-11-4-3-9-19-10-11/h1-10H,(H2,20,21,22,23) |
InChI-Schlüssel |
PQGLSYNFYXUKKY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC(=S)NC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC(=S)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)

![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)






